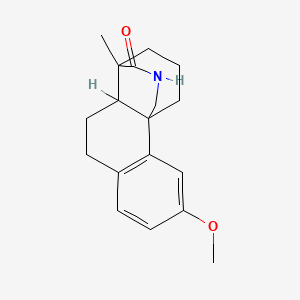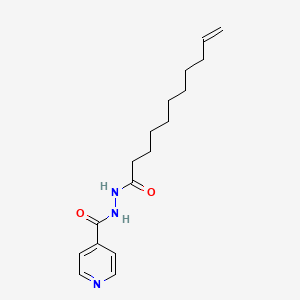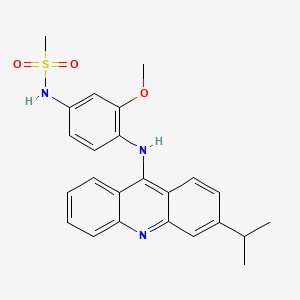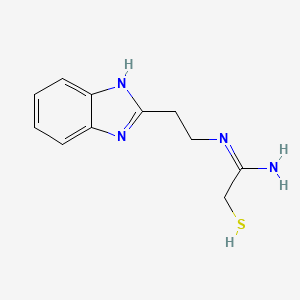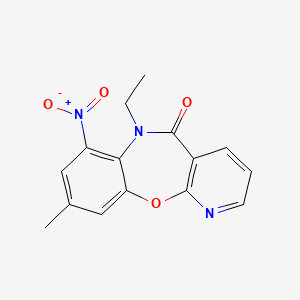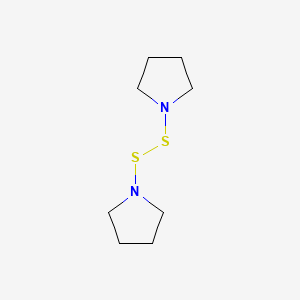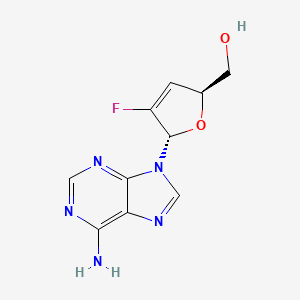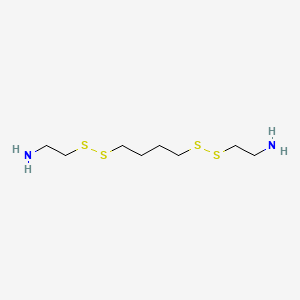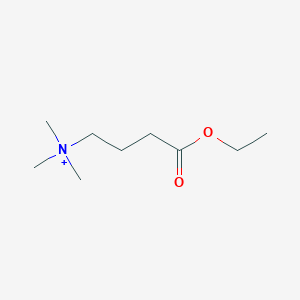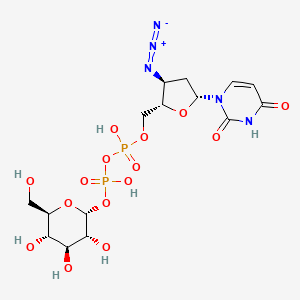
N-(N'-Benzyloxycarbonyl-asparaginyl)-2-amino-4,4-difluoro-1,6-diphenyl-3-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N’-Benzyloxycarbonyl-asparaginyl)-2-amino-4,4-difluoro-1,6-diphenyl-3-hexanone is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl-protected asparagine moiety and a difluoro-substituted hexanone backbone. The presence of these functional groups imparts unique chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(N’-Benzyloxycarbonyl-asparaginyl)-2-amino-4,4-difluoro-1,6-diphenyl-3-hexanone typically involves multiple steps, starting with the protection of the asparagine amino group using a benzyloxycarbonyl (Cbz) group
Protection of Asparagine: The amino group of asparagine is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hexanone Backbone:
Coupling Reaction: The protected asparagine derivative is then coupled with the difluoro-substituted hexanone using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(N’-Benzyloxycarbonyl-asparaginyl)-2-amino-4,4-difluoro-1,6-diphenyl-3-hexanone can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The ketone group in the hexanone backbone can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Free Amine: Obtained after deprotection of the benzyloxycarbonyl group.
Alcohol or Carboxylic Acid: Formed from the reduction or oxidation of
Eigenschaften
CAS-Nummer |
134450-37-6 |
|---|---|
Molekularformel |
C30H31F2N3O5 |
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
benzyl N-[(2S)-4-amino-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C30H31F2N3O5/c31-30(32,17-16-21-10-4-1-5-11-21)27(37)24(18-22-12-6-2-7-13-22)34-28(38)25(19-26(33)36)35-29(39)40-20-23-14-8-3-9-15-23/h1-15,24-25H,16-20H2,(H2,33,36)(H,34,38)(H,35,39)/t24-,25-/m0/s1 |
InChI-Schlüssel |
IKYWDCPXSREOQN-DQEYMECFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCC(C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


